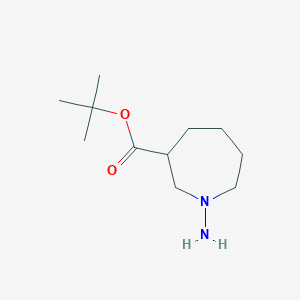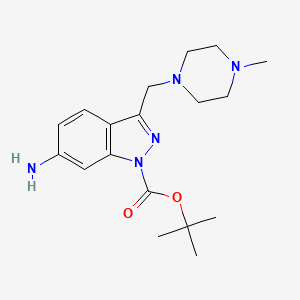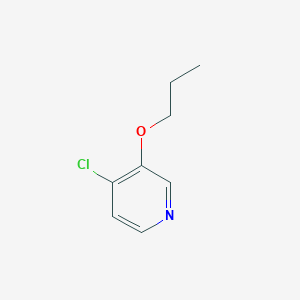
4-Chloro-3-propoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-propoxypyridine is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the fourth position and a propoxy group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-propoxypyridine typically involves the reaction of 4-chloropyridine with propyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the propoxy group. The general reaction scheme is as follows:
4-Chloropyridine+Propyl Alcohol→this compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors can also enhance the production process by providing better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-propoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of 4-amino-3-propoxypyridine or 4-thio-3-propoxypyridine.
Oxidation: Formation of 4-chloro-3-propoxybenzaldehyde or 4-chloro-3-propoxybenzoic acid.
Reduction: Formation of 4-chloro-3-propoxypiperidine.
Applications De Recherche Scientifique
4-Chloro-3-propoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-propoxypyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chlorine atom and the propoxy group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-Chloropyridine: Lacks the propoxy group, making it less versatile in certain chemical reactions.
3-Propoxypyridine: Lacks the chlorine atom, which can affect its reactivity and applications.
4-Chloro-2-propoxypyridine: Similar structure but with different substitution pattern, leading to different chemical properties.
Uniqueness: 4-Chloro-3-propoxypyridine is unique due to the presence of both the chlorine atom and the propoxy group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
4-chloro-3-propoxypyridine |
InChI |
InChI=1S/C8H10ClNO/c1-2-5-11-8-6-10-4-3-7(8)9/h3-4,6H,2,5H2,1H3 |
Clé InChI |
BHBWWKRWAKKAMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=CN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12446269.png)
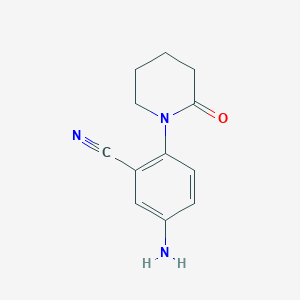
![benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B12446278.png)
![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B12446280.png)

![2-Bromo-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole](/img/structure/B12446294.png)

![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethanol](/img/structure/B12446306.png)
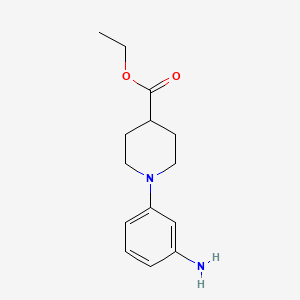
![5-(2-Methoxyphenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B12446314.png)
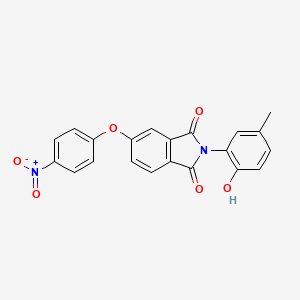
![2,3-Dimethyl-7-chlorodifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446318.png)
